2-chloro-N-(3,3-diphenylpropyl)acetamide
Overview
Description
2-chloro-N-(3,3-diphenylpropyl)acetamide is an organic compound with the molecular formula C₁₇H₁₈ClNO and a molecular weight of 287.78 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a chloroacetamide group attached to a 3,3-diphenylpropyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,3-diphenylpropyl)acetamide typically involves the reaction of 3,3-diphenylpropylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,3-diphenylpropylamine+chloroacetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,3-diphenylpropyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amide and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually performed in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Nucleophilic substitution: The major products are the substituted amides or thioamides.
Hydrolysis: The major products are the corresponding amide and hydrochloric acid.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-(3,3-diphenylpropyl)acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: The compound is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds and as a building block for drug development.
Biological Studies: The compound is used in various biological assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,3-diphenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activities or modulation of receptor functions. The 3,3-diphenylpropyl moiety provides additional interactions with hydrophobic regions of the target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-chloro-N-(3,3-diphenylpropyl)acetamide can be compared with other similar compounds, such as:
2-chloro-N-(3-phenylpropyl)acetamide: This compound has a similar structure but lacks one phenyl group, resulting in different chemical properties and biological activities.
N-(3,3-diphenylpropyl)acetamide: This compound lacks the chloro group, which affects its reactivity and mechanism of action.
2-chloro-N-(2-phenylethyl)acetamide: This compound has a shorter alkyl chain, leading to differences in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the chloroacetamide group and the 3,3-diphenylpropyl moiety, which provides distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
2-chloro-N-(3,3-diphenylpropyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c18-13-17(20)19-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZCDKTVMBGLGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CCl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366616 | |
Record name | 2-chloro-N-(3,3-diphenylpropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137075-21-9 | |
Record name | 2-chloro-N-(3,3-diphenylpropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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